molecular formula C34H45NO6 B1437313 Fesoterodine (L-mandelate)

Fesoterodine (L-mandelate)

Numéro de catalogue: B1437313
Poids moléculaire: 563.7 g/mol
Clé InChI: BUMCIEARGQDQNL-SXTNJFIWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types de réactions : La fésotérodine (L-mandélate) subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution. Le composé est rapidement et largement hydrolysé dans le plasma par des estérases non spécifiques en son métabolite actif, la 5-hydroxyméthyl-toltérodine .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la fésotérodine (L-mandélate) comprennent les estérases pour l'hydrolyse et divers solvants pour la dissolution . Les conditions de ces réactions sont généralement douces, impliquant un pH et une température physiologiques.

Principaux produits formés : Le principal produit formé par l'hydrolyse de la fésotérodine (L-mandélate) est la 5-hydroxyméthyl-toltérodine, qui est le métabolite actif responsable de ses effets pharmacologiques .

Applications de la recherche scientifique

La fésotérodine (L-mandélate) a un large éventail d'applications en recherche scientifique. En chimie, elle est utilisée pour étudier les interactions des récepteurs muscariniques avec les antagonistes . En biologie et en médecine, elle fait l'objet de recherches approfondies pour ses effets thérapeutiques sur la vessie hyperactive et les troubles urinaires associés . Le composé est également utilisé dans des études pharmacologiques pour comprendre son efficacité et son profil de sécurité .

Mécanisme d'action

Le mécanisme d'action de la fésotérodine (L-mandélate) implique sa conversion en métabolite actif, la 5-hydroxyméthyl-toltérodine, par les estérases plasmatiques . Ce métabolite actif agit comme un antagoniste compétitif au niveau des récepteurs muscariniques, inhibant les contractions de la vessie et réduisant la pression du détrusor . L'inhibition des récepteurs muscariniques entraîne une diminution de l'urgence et de la fréquence urinaires .

Applications De Recherche Scientifique

Treatment of Overactive Bladder

Fesoterodine is primarily indicated for the treatment of OAB, characterized by symptoms such as urgency, frequency, and urge incontinence. Several studies have demonstrated its effectiveness:

  • Efficacy in Elderly Populations : A randomized controlled trial involving 794 elderly participants showed that fesoterodine significantly improved urgency episodes and overall bladder function compared to placebo. Improvements were noted in various patient-reported outcomes, including the OAB Questionnaire and Treatment Benefit Scale (TBS) .
  • Flexible Dosing Regimen : Research indicates that a flexible dosing regimen of fesoterodine can enhance patient adherence and satisfaction. In a study assessing sexual function in women with OAB, it was found that fesoterodine did not adversely affect sexual health while providing symptomatic relief .

Extended Release Formulations

The development of extended-release formulations of fesoterodine has been a significant advancement. These formulations allow for once-daily dosing, improving patient compliance and minimizing side effects associated with peak concentrations of the drug .

Safety and Side Effects

Common side effects reported include dry mouth (34%) and constipation (9%), which are consistent with antimuscarinic agents. However, these side effects were less frequent than those observed with other treatments for OAB . Importantly, the overall safety profile of fesoterodine appears favorable, with no significant cognitive decline observed in elderly patients during clinical trials .

Efficacy Studies

  • A systematic review of multiple studies indicated that fesoterodine effectively reduces the frequency of micturition and urgency episodes across various demographics, including older adults .
  • In a study focusing on sexual function, fesoterodine's impact was assessed over 12 weeks in women with OAB. Results showed no significant negative effects on sexual function while providing symptomatic relief from OAB symptoms .

Pharmacokinetics and Metabolism

Fesoterodine is rapidly metabolized to its active form after oral administration, with peak plasma concentrations occurring within 1 to 2 hours. The extended-release formulation ensures a steady release over 24 hours, which is crucial for managing chronic conditions like OAB .

Data Table: Summary of Clinical Findings on Fesoterodine

Study ReferencePopulationDurationKey Findings
Elderly adults12 weeksSignificant improvement in urgency episodes
Women with OAB12 weeksNo adverse effects on sexual function
General populationVariousEffective in reducing micturition frequency

Activité Biologique

Fesoterodine (L-mandelate) is a competitive muscarinic receptor antagonist primarily used for the treatment of overactive bladder (OAB). This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, and clinical efficacy, supported by data tables and research findings.

Fesoterodine acts as a nonsubtype selective antagonist of muscarinic acetylcholine receptors (mAChR), specifically targeting M1, M2, M3, M4, and M5 subtypes. Its pKi values indicate varying affinities for these receptors:

Receptor Subtype pKi Value
M18.0
M27.7
M37.4
M47.3
M57.5

This profile suggests that fesoterodine is particularly effective in modulating bladder function by reducing micturition frequency and urgency while increasing bladder capacity .

Pharmacokinetics

Fesoterodine is a prodrug that undergoes rapid hydrolysis in the plasma to its active metabolite, Desfesoterodine (5-hydroxymethyl tolterodine). This metabolic pathway is facilitated by nonspecific esterases and is independent of the cytochrome P450 enzyme system, which contributes to its predictable pharmacokinetic profile. The drug exhibits dual excretion pathways and minimal central nervous system penetration, making it suitable for patients with renal or hepatic insufficiencies .

Clinical Efficacy

Research has demonstrated that fesoterodine effectively reduces OAB symptoms. A comprehensive review highlighted its clinical efficacy in decreasing urgency severity and urgency incontinence episodes while increasing the volume voided per micturition. In clinical trials, fesoterodine has shown statistically significant improvements over placebo in various patient populations .

Case Studies

  • Efficacy in Elderly Patients : A study focusing on geriatric populations indicated that fesoterodine was well-tolerated with minimal side effects compared to other antimuscarinics, making it a preferred option for older adults suffering from OAB .
  • Comparison with Tolterodine : A head-to-head trial comparing fesoterodine with tolterodine revealed that fesoterodine provided superior symptom relief with a comparable safety profile .

In Vivo Studies

In animal models, specifically using female Sprague-Dawley rats, fesoterodine demonstrated significant effects on bladder function:

  • Dosage : Administered intravenously at doses ranging from 0.01 to 1 mg/kg.
  • Results : At the lowest tested dose (0.01 mg/kg), fesoterodine significantly reduced micturition pressure and increased bladder capacity and intercontraction intervals (ICIs) .

Propriétés

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C8H8O3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;9-7(8(10)11)6-4-2-1-3-5-6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-5,7,9H,(H,10,11)/t23-;7-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMCIEARGQDQNL-SXTNJFIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine (L-mandelate)
Reactant of Route 2
Fesoterodine (L-mandelate)
Reactant of Route 3
Reactant of Route 3
Fesoterodine (L-mandelate)
Reactant of Route 4
Fesoterodine (L-mandelate)
Reactant of Route 5
Fesoterodine (L-mandelate)
Reactant of Route 6
Fesoterodine (L-mandelate)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.